Cas no 223754-20-9 (5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride)

5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a fluorinated indane derivative with potential applications in pharmaceutical and organic synthesis. The compound features a primary amine group at the 1-position of the indane scaffold, enhanced by a fluorine substituent at the 5-position, which can influence electronic and steric properties. The hydrochloride salt form improves stability and solubility, making it suitable for further derivatization or biological studies. Its rigid bicyclic structure may contribute to selective binding in medicinal chemistry applications. The fluorine atom can enhance metabolic stability and bioavailability, making this compound a valuable intermediate in drug discovery and development. Proper handling and storage under controlled conditions are recommended due to its reactive amine functionality.
5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride structure
223754-20-9 structure
Product name:5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS No:223754-20-9
MF:C9H11ClFN
Molecular Weight:187.641744852066
CID:2836534
PubChem ID:19365907

5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
    • 5-FLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE HCL
    • 5-Fluoro-1-indanamine HCl
    • 5-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
    • SB44398
    • Z802671620
    • 5-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
    • MFCD16295031
    • MFCD12913144
    • CS-0131224
    • DTXSID30598405
    • J-014679
    • (R)-5-Fluoro-1-indanamine Hydrochloride
    • AS-39216
    • EN300-52653
    • 5-fluoro-2,3-dihydro-1H-inden-1-aminehydrochloride
    • SY122034
    • AKOS026743367
    • 223754-20-9
    • DB-060088
    • SCHEMBL6932003
    • インチ: 1S/C9H10FN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H
    • InChIKey: ALDKGIXHFMGJRE-UHFFFAOYSA-N
    • SMILES: Cl.FC1C=CC2=C(C=1)CCC2N

計算された属性

  • 精确分子量: 187.0564052g/mol
  • 同位素质量: 187.0564052g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 149
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26

5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B441208-50mg
5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
223754-20-9
50mg
$ 185.00 2022-06-07
TRC
B441208-100mg
5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
223754-20-9
100mg
$ 275.00 2022-06-07
Chemenu
CM270186-1g
5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
223754-20-9 95%
1g
$676 2021-06-16
Enamine
EN300-52653-0.05g
5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
223754-20-9 95%
0.05g
$148.0 2023-02-10
Enamine
EN300-52653-1.0g
5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
223754-20-9 95%
1.0g
$635.0 2023-02-10
Enamine
EN300-52653-5.0g
5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
223754-20-9 95%
5.0g
$1867.0 2023-02-10
Chemenu
CM270186-1g
5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
223754-20-9 95%
1g
$892 2024-07-28
Enamine
EN300-52653-0.5g
5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
223754-20-9 95%
0.5g
$496.0 2023-02-10
1PlusChem
1P019X57-250mg
5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
223754-20-9 97%
250mg
$160.00 2023-12-18
1PlusChem
1P019X57-1g
5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
223754-20-9 97%
1g
$378.00 2023-12-18

5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride 関連文献

5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochlorideに関する追加情報

Introduction to 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No. 223754-20-9)

5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, identified by the chemical compound code CAS No. 223754-20-9, is a significant molecule in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of indole derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom at the 5-position and an amine group at the 1-position of the indene backbone imparts unique chemical and pharmacological properties, making it a subject of intense study in drug discovery and development.

The structure of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride consists of a fused indene ring system with substitutions that enhance its interaction with biological targets. The fluorine atom, a well-known bioisostere, can modulate the electronic properties of the molecule, influencing its binding affinity and metabolic stability. This feature is particularly valuable in medicinal chemistry, where subtle structural modifications can lead to significant improvements in drug efficacy and safety.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride with various biological targets. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes and receptors involved in cancer progression, inflammation, and neurodegenerative diseases. The amine group at the 1-position provides a site for further derivatization, allowing for the development of more complex analogs with tailored pharmacological profiles.

In vitro studies have demonstrated promising results regarding the pharmacological potential of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. Researchers have observed notable inhibitory effects on kinases and other enzymes relevant to oncology. The fluorinated indole scaffold appears to disrupt key signaling pathways by competing with natural substrates or by inducing conformational changes in target proteins. These findings underscore the compound's potential as a lead molecule for novel therapeutic agents.

The hydrochloride salt form of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride enhances its solubility and stability, facilitating its use in both preclinical and clinical studies. This formulation is particularly advantageous for pharmaceutical development, as it ensures consistent bioavailability and reduces degradation issues during storage and transportation.

Current research is exploring synthetic routes to optimize the production of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride while maintaining high purity standards. Advances in green chemistry principles have led to more sustainable methodologies for fluorinated compound synthesis, reducing waste and energy consumption. These innovations are crucial for scaling up production without compromising environmental regulations or economic feasibility.

The pharmacokinetic properties of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride are under active investigation to determine its absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary data suggest that the compound exhibits moderate bioavailability following oral administration but undergoes rapid metabolism via cytochrome P450 enzymes. Understanding these processes is essential for designing effective dosing regimens and minimizing potential drug-drug interactions.

Future directions in the study of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride include exploring its role in combination therapies. By pairing this compound with other agents that target different pathways or mechanisms, researchers aim to achieve synergistic effects that could enhance therapeutic outcomes. Such combinations are particularly relevant in oncology, where multi-target inhibition often leads to more robust anti-tumor responses.

The regulatory landscape for novel compounds like 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is evolving rapidly, with agencies worldwide implementing stringent guidelines to ensure safety and efficacy. Clinical trials are being designed to evaluate the compound's efficacy in human populations suffering from various diseases. These trials will provide critical insights into its therapeutic potential and help establish dosing guidelines for clinical use.

In conclusion,5-fluoro-2,3-dihydro - 1 H - inden - 1 - amine hydrochloride (CAS No. 223754 - 20 - 9) represents a promising candidate for further development in pharmaceuticals. Its unique structural features and demonstrated biological activities make it a valuable asset in medicinal chemistry research. As scientific understanding continues to grow,5 - fluoro - 2 , 3 - dihydro - 1 H - inden - 1 - amine hydrochloride is poised to contribute significantly to advancements in drug discovery and patient care.

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